ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, benzoyl, and thiazole
Preparation Methods
The synthesis of ETHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzoyl Group: This step involves Friedel-Crafts acylation, where the pyrrole ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Thiazole Ring: This can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the ethyl ester.
Chemical Reactions Analysis
ETHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Scientific Research Applications
ETHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and stability.
Pathway Modulation: The compound can modulate biological pathways by affecting the expression or activity of key proteins involved in these pathways.
Comparison with Similar Compounds
ETHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of multiple functional groups such as hydroxyl, benzoyl, and thiazole in a single molecule makes it unique and versatile for various applications.
Properties
Molecular Formula |
C29H28N2O6S |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H28N2O6S/c1-6-14-37-20-12-13-21(17(4)15-20)24(32)22-23(19-10-8-16(3)9-11-19)31(27(34)25(22)33)29-30-18(5)26(38-29)28(35)36-7-2/h6,8-13,15,23,32H,1,7,14H2,2-5H3/b24-22+ |
InChI Key |
HSYKMDJJOYGSRB-ZNTNEXAZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=C(C=C3)OCC=C)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OCC=C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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